Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate
Overview
Description
Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol It is a derivative of isonicotinic acid, featuring a trifluoromethyl group and a methoxy group attached to the pyridine ring
Preparation Methods
The synthesis of Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate typically involves the esterification of 3-methoxy-2-(trifluoromethyl)isonicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate can be compared with other similar compounds, such as:
- Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate
- Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate These compounds share similar structural features but differ in the position of the methoxy or fluoro groups. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group and a trifluoromethyl group attached to an isonicotinic acid derivative. The presence of these functional groups enhances its lipophilicity and biological activity, making it a subject of interest in various research fields.
Property | Details |
---|---|
Molecular Formula | C10H10F3N O3 |
Molecular Weight | Approximately 235.16 g/mol |
Functional Groups | Methoxy (-OCH3), Trifluoromethyl (-CF3) |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against various pathogens, potentially making it useful in treating infections.
- Anti-inflammatory Effects : The compound has been observed to exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
- Anticancer Potential : Preliminary studies have indicated that similar trifluoromethylated compounds can enhance anticancer activity, suggesting that this compound may also possess such potential .
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to act as a potent inhibitor or activator of certain biological pathways. This enhanced binding capability is attributed to increased lipophilicity and the ability to penetrate biological membranes effectively.
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds, which also contain trifluoromethyl groups. Below is a comparison highlighting their notable activities:
Compound Name | Structural Characteristics | Notable Activities |
---|---|---|
Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate | Methoxy at position 2 | Antimicrobial and anti-inflammatory properties |
Methyl 6-methoxy-2-(trifluoromethyl)nicotinate | Methoxy at position 6 | Antineoplastic activity |
Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate | Ethyl instead of methyl group | Potential use in drug development |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound showed significant antimicrobial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in infectious diseases.
- Anti-inflammatory Studies : In vitro studies revealed that the compound inhibited pro-inflammatory cytokine production, suggesting its utility in treating inflammatory conditions.
- Preliminary Anticancer Research : Similar compounds with trifluoromethyl moieties have shown enhanced anticancer activities in various cancer cell lines (e.g., MCF-7), indicating that this compound may also exhibit similar properties pending further investigation .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profiles of the compound in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.
Properties
IUPAC Name |
methyl 3-methoxy-2-(trifluoromethyl)pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-6-5(8(14)16-2)3-4-13-7(6)9(10,11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFHQSCTDVRKRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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